3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid
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Overview
Description
3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid is a synthetic organic compound that features both a benzothiazole ring and a propanoic acid moiety. Compounds containing benzothiazole rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Propanoic Acid Moiety: This step involves the reaction of the benzothiazole derivative with a propanoic acid precursor under appropriate conditions.
Acetylation: The final step involves the acetylation of the sulfanyl group to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the benzothiazole ring or the acetyl group, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, especially at the benzothiazole ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced benzothiazole derivatives, deacetylated products.
Substitution Products: Halogenated benzothiazole derivatives, substituted propanoic acids.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiazole rings are often used as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Some derivatives act as inhibitors of specific enzymes.
Medicine
Drug Development: Potential use in developing drugs for various diseases due to their biological activity.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science: Used in the production of polymers and other materials with specific properties.
Agriculture: Potential use as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The benzothiazole ring is often involved in binding interactions due to its aromatic nature and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole, which also contain the benzothiazole ring.
Propanoic Acid Derivatives: Compounds like ibuprofen, which contain the propanoic acid moiety.
Uniqueness
3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid is unique due to the combination of the benzothiazole ring and the acetylsulfanyl group, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-acetylsulfanyl-3-(1,3-benzothiazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-7(14)17-10(6-11(15)16)12-13-8-4-2-3-5-9(8)18-12/h2-5,10H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWLKAGPOHICPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(CC(=O)O)C1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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